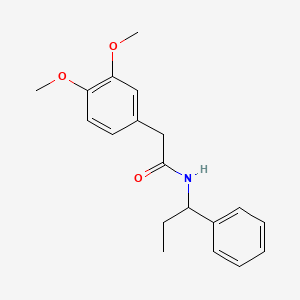

2-(3,4-dimethoxyphenyl)-N-(1-phenylpropyl)acetamide

Description

2-(3,4-Dimethoxyphenyl)-N-(1-phenylpropyl)acetamide is an acetamide derivative featuring a 3,4-dimethoxyphenyl group attached to the acetamide backbone and an N-(1-phenylpropyl) substituent. Key identifiers include CAS numbers 6305-34-6 and 445000-01-1, though discrepancies in molecular formulas (e.g., reported as C24H39Cl2N3S in one source ) suggest possible errors in documentation, necessitating further verification .

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(1-phenylpropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-4-16(15-8-6-5-7-9-15)20-19(21)13-14-10-11-17(22-2)18(12-14)23-3/h5-12,16H,4,13H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFMMEPBDIVEFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40411631 | |

| Record name | 2-(3,4-dimethoxyphenyl)-N-(1-phenylpropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40411631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445000-01-1 | |

| Record name | 2-(3,4-dimethoxyphenyl)-N-(1-phenylpropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40411631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(1-phenylpropyl)acetamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with 1-phenylpropylamine, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-(1-phenylpropyl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like hydroxide ions or amines replace functional groups in the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Hydroxide ions in aqueous solution or amines in organic solvents.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antinociceptive Activity

Research indicates that 2-(3,4-dimethoxyphenyl)-N-(1-phenylpropyl)acetamide exhibits significant antinociceptive effects. In animal models, it has been shown to reduce pain responses, suggesting its potential as an analgesic agent. The mechanisms may involve modulation of pain pathways similar to those of established non-steroidal anti-inflammatory drugs (NSAIDs) .

Antidepressant Effects

Preliminary studies have suggested that this compound may possess antidepressant-like properties. In behavioral assays with rodents, it has demonstrated efficacy in reducing symptoms associated with depression, potentially by influencing serotonin and norepinephrine levels in the brain .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in various models. Its ability to inhibit pro-inflammatory cytokines suggests a mechanism that could be beneficial for treating inflammatory diseases such as arthritis or inflammatory bowel disease (IBD) .

Case Study 1: Analgesic Properties in Rodent Models

A study conducted at the University of Groningen evaluated the analgesic properties of this compound using a formalin-induced pain model in rats. Results indicated a significant reduction in pain scores compared to control groups, supporting its potential use as a novel analgesic .

Case Study 2: Antidepressant Activity

In another study published in a pharmacology journal, researchers explored the antidepressant effects of the compound through forced swim tests and tail suspension tests. The results demonstrated that administration of the compound significantly reduced immobility time, suggesting enhanced mood-lifting effects .

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(1-phenylpropyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Aryl and N-Substituents

Table 1: Key Structural and Functional Comparisons

Notes:

- Bioactivity : Dichlorophenyl and thiazole-containing analogs exhibit antimicrobial properties, while methoxy-rich compounds may target neurological pathways .

- Synthesis Complexity : The target compound’s synthesis likely involves coupling dimethoxyphenylacetic acid with N-(1-phenylpropyl)amine, similar to methods for 2-(3,4-dichlorophenyl) analogs using carbodiimide-mediated reactions .

Physicochemical Data and Stability

- Molecular Weight: Estimated ~350–400 g/mol (based on C14H21NO4 analogs in ).

- Hydrogen Bonding : Unlike 2-(3,4-dichlorophenyl) analogs, which form R2<sup>2</sup>(8) hydrogen-bonded dimers , the methoxy groups in the target compound may favor π-π stacking or ether-O interactions, altering crystallinity.

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(1-phenylpropyl)acetamide is a member of the acetamide class, which has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a dimethoxy-substituted phenyl group and an acetamide moiety, which are believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, derivatives of acetamides have been studied for their effectiveness against various bacterial strains. A study highlighted the potential of related compounds in inhibiting bacterial growth, suggesting that this compound may also possess similar properties .

Anti-inflammatory Effects

The anti-inflammatory activity of acetamide derivatives is well-documented. A study demonstrated that certain substituted acetamides could significantly reduce nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS), indicating their potential as anti-inflammatory agents . The compound's structure may facilitate interactions with inflammatory pathways, leading to reduced cytokine release.

The mechanism by which this compound exerts its effects is likely multifaceted. The dimethoxy group may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets. Additionally, the amide bond could facilitate hydrogen bonding with biological macromolecules, modulating enzyme activity or receptor interactions .

Case Study 1: Antioxidant Activity

A comparative study on various acetamide derivatives revealed significant antioxidant properties in some compounds. For example, two specific derivatives demonstrated LD50 values indicative of low toxicity while effectively scavenging free radicals in vitro . This suggests that this compound may also provide protective effects against oxidative stress.

Case Study 2: Structure-Activity Relationship (SAR)

A quantitative structure-activity relationship (QSAR) analysis of similar compounds indicated that modifications in the phenolic substituents significantly influenced biological activity. This suggests that systematic alterations in the structure of this compound could lead to enhanced efficacy in specific biological assays .

Summary of Biological Activities

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(3,4-dimethoxyphenyl)-N-(1-phenylpropyl)acetamide, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via carbodiimide-mediated coupling (e.g., EDCI or BOP reagents) between 3,4-dimethoxyphenylacetic acid and 1-phenylpropylamine. Key steps include:

- Activating the carboxylic acid group using EDCI in dichloromethane or DMF at 0–5°C for 3 hours .

- Neutralizing the reaction with triethylamine to facilitate amide bond formation .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Yield optimization strategies: - Use anhydrous solvents and inert atmospheres to prevent side reactions.

- Monitor reaction progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane 1:1).

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- 1H NMR : Analyze aromatic protons (δ 6.7–7.3 ppm for dimethoxyphenyl and phenylpropyl groups) and amide NH (δ ~8.2 ppm, broad singlet) .

- 13C NMR : Confirm carbonyl resonance (δ ~170 ppm) and methoxy carbons (δ ~56 ppm) .

- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) .

- HPLC : Assess purity (>98% using a C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions and experimental bioactivity data for this compound?

Methodological Answer:

- Re-evaluate assay conditions : Ensure compound stability in the assay buffer (e.g., check for hydrolysis via LC-MS) .

- Validate target engagement : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinity .

- Control for stereochemistry : Synthesize enantiopure isomers and test activity to rule out confounding effects from racemic mixtures .

Q. What strategies are effective for designing analogs to explore structure-activity relationships (SAR)?

Methodological Answer:

- Substituent variation : Modify the dimethoxyphenyl group (e.g., replace methoxy with ethoxy or halogens) to assess electronic effects .

- Backbone elongation : Replace the phenylpropyl group with phenethyl or benzyl groups to study steric tolerance .

- Biological evaluation : Screen analogs in enzyme inhibition assays (e.g., COX-2 or kinase targets) to correlate structural changes with activity .

Q. What crystallographic challenges arise when determining the molecular conformation of this compound?

Methodological Answer:

- Crystal growth : Use slow evaporation in methylene chloride/hexane mixtures to obtain diffraction-quality crystals .

- Hydrogen bonding analysis : Identify N–H···O interactions (amide to methoxy oxygen) to resolve dimeric packing patterns .

- Conformational flexibility : Compare dihedral angles between dimethoxyphenyl and acetamide moieties across multiple crystal forms to assess rotational freedom .

Methodological Considerations

Q. How can researchers optimize purification to remove synthetic by-products?

Methodological Answer:

- Flash chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate unreacted starting materials .

- Recrystallization : Dissolve the crude product in hot ethanol and cool slowly to isolate pure crystals .

- HPLC-MS : Identify and quantify impurities (e.g., hydrolyzed acid or amine derivatives) for iterative process refinement .

Q. What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., CYP450 or serotonin receptors) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify critical residue interactions .

- QSAR modeling : Corinate substituent descriptors (e.g., Hammett σ) with bioactivity data to guide analog design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.